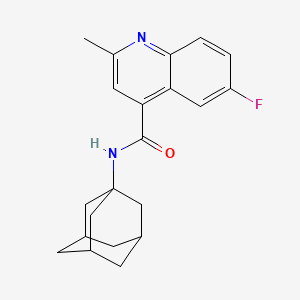
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine-based compound that has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has also been found to exhibit activity against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in lab experiments is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is its potential toxicity, which needs to be further studied and evaluated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide. One of the potential directions is to further study the mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide and identify the specific enzymes and proteins that it targets. Another potential direction is to evaluate the toxicity and safety of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in animal models and human clinical trials. Additionally, 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide can be further modified and optimized to improve its potency and selectivity against cancer cells.
Métodos De Síntesis
The synthesis of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide involves the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(2-fluorophenyl)piperazine in the presence of coupling reagents. The reaction results in the formation of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide as a white solid, which can be further purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-19-14(6-7-17-19)18-15(22)21-10-8-20(9-11-21)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYWAMFLZXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)



![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)


